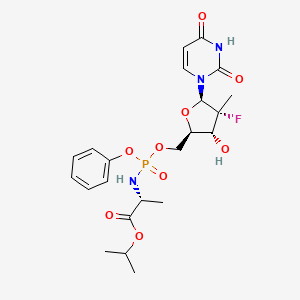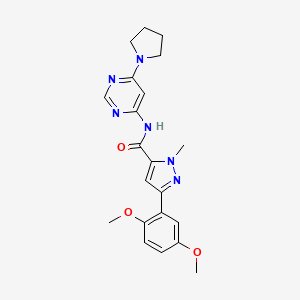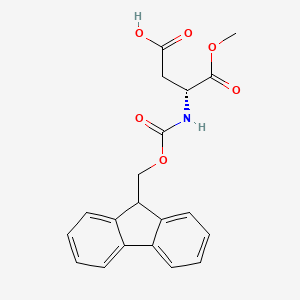
N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that is likely to possess a complex molecular structure featuring a cyanophenyl group, a piperidine moiety with a sulfonyl substituent, and a benzamide group. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, which can provide insights into the potential characteristics of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediate structures that are further modified to achieve the desired end product. For instance, the synthesis of N-substituted derivatives of piperidine compounds often includes reactions such as acylation, cyclodesulfurization, and alkylation . The synthesis of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide would likely follow a similar pathway, with careful selection of starting materials and reaction conditions to incorporate the cyanophenyl and sulfonyl groups into the piperidine framework.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy . These studies reveal the spatial arrangement of atoms, the presence of key functional groups, and the conformational preferences of the molecules. The cyanophenyl group, for instance, may influence the electronic distribution and steric interactions within the molecule, affecting its overall geometry and reactivity.
Chemical Reactions Analysis
Compounds containing piperidine and benzamide moieties can participate in various chemical reactions. The presence of a cyanophenyl group could introduce additional reactivity, such as nucleophilic addition to the cyano group. The sulfonyl group attached to the piperidine nitrogen may also play a role in chemical transformations, potentially acting as a leaving group or participating in sulfonamide bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are influenced by the molecular structure and intermolecular interactions. The compound's spectroscopic properties, such as IR, NMR, and UV-Vis absorption, provide information about the functional groups and electronic transitions within the molecule . Additionally, the compound's reactivity and potential biological activity can be assessed through studies such as anti-bacterial and anti-acetylcholinesterase assays .
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Metal Complexes
Research by Khatiwora et al. (2013) on the synthesis and bioactivity study of novel benzamides and their copper and cobalt complexes illustrates the broader category of benzamides' applications in developing metal complexes with potential antibacterial activities. Although the study did not directly involve N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, it exemplifies how benzamides, by extension, can be pivotal in creating compounds with significant bioactivities against various bacterial strains (Khatiwora et al., 2013).
Drug Discovery and Development
The discovery and evaluation of MGCD0103, as described by Zhou et al. (2008), showcase the role of benzamide derivatives in drug development, particularly as histone deacetylase (HDAC) inhibitors for cancer therapy. This research highlights the potential for benzamide derivatives, including N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, to be synthesized and modified for therapeutic purposes, demonstrating the chemical’s relevance in medicinal chemistry (Zhou et al., 2008).
Metabolic Pathway Elucidation
A study on the oxidative metabolism of Lu AA21004 identifies the cytochrome P450 enzymes involved in the metabolism of a novel antidepressant. Although not directly related to N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, it underscores the importance of understanding the metabolic pathways of benzamide derivatives, which could be crucial for the development of drugs with optimized pharmacokinetic properties (Hvenegaard et al., 2012).
Analytical Chemistry Applications
The use of nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, as investigated by Ye et al. (2012), demonstrates the analytical applications of benzamide derivatives. This methodological approach could be applicable to the analysis of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, especially in quality control and purity assessment of pharmaceutical compounds (Ye et al., 2012).
Pharmacological Characterization
Research on κ-opioid receptors by Grimwood et al. (2011) provides an example of how benzamide derivatives can be characterized for their pharmacological properties. Such studies are essential for drug development, indicating the potential for N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide to be evaluated for specific receptor interactions and effects (Grimwood et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and its implications for various fields.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-14-16-6-2-3-7-18(16)21-19(23)15-8-10-17(11-9-15)26(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCCNTYVPSQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)
![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)




![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)
